molecular formula C5H3N3O4 B076908 2,3-Dinitropyridine CAS No. 14916-60-0

2,3-Dinitropyridine

Cat. No.: B076908
CAS No.: 14916-60-0
M. Wt: 169.1 g/mol
InChI Key: RUPDGJAVWKTTJW-UHFFFAOYSA-N
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Description

2,3-Dinitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of two nitro groups (-NO₂) attached to the second and third positions of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dinitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine, which can be further nitrated to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures.

    Substitution: Thiols in the presence of bases like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).

Major Products:

    Reduction: 2,3-Diaminopyridine.

    Substitution: Various 2-substituted-3-nitropyridines.

Comparison with Similar Compounds

    3,5-Dinitropyridine: Similar in structure but with nitro groups at the third and fifth positions.

    2,4-Dinitropyridine: Nitro groups at the second and fourth positions.

    2,6-Dinitropyridine: Nitro groups at the second and sixth positions.

Uniqueness: 2,3-Dinitropyridine is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different electronic and steric effects compared to other dinitropyridine isomers, making it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2,3-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPDGJAVWKTTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376473
Record name 2,3-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-60-0
Record name 2,3-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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